N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide
Description
This compound features a tricyclic core (tricyclo[7.4.0.0²,⁷]) with three nitrogen atoms (1,3,8-triaza substitution) and an acetamide group at position 2. Its complex fused-ring system contributes to unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8(17)13-10-6-5-9-12(15-10)16-7-3-2-4-11(16)14-9/h2-7H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFHGSWXGBOCNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=C1)N=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912107 | |
| Record name | N-(Imidazo[1,2-a:5,4-b']dipyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111317-36-3 | |
| Record name | Acetamide, N-(dipyrido(1,2-a:3',2'-d)imidazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Imidazo[1,2-a:5,4-b']dipyridin-2-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide typically involves multi-step organic synthesis, focusing on the construction of the tricyclic core followed by functionalization with the acetamide group.
Step 1: Formation of the Tricyclic Core
The core triazatricyclic framework is generally synthesized through cyclization reactions of appropriately substituted precursors. These precursors often contain nitrogen-containing heterocycles or amino-functionalized intermediates.
Step 2: Introduction of the Acetamide Group
After successful formation of the tricyclic skeleton, the acetamide substituent is introduced via acylation reactions. This is commonly achieved by reacting the amine group present on the tricyclic core with acetic anhydride or acetyl chloride under controlled conditions.
Step 3: Purification
The crude product is purified using chromatographic techniques such as column chromatography or recrystallization to obtain the pure this compound.
Specific Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | Precursors with nitrogen heterocycles, catalysts (e.g., Pd, Cu), solvents like DMF or DMSO, elevated temperature (80–120 °C) | Formation of the tricyclic 1,3,8-triazatricycle core via intramolecular cyclization |
| 2 | Acylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine), solvent (e.g., dichloromethane), 0–25 °C | Introduction of acetamide group at the 4-position amino site |
| 3 | Purification | Chromatography (silica gel), recrystallization | Isolation of pure compound |
These conditions are optimized to maximize yield and minimize side reactions. Catalysts and solvents are chosen based on their ability to promote selective cyclization and acylation without degrading the sensitive tricyclic structure.
Industrial Scale Production
Industrial synthesis involves scaling the laboratory procedures with modifications to improve efficiency:
- Use of continuous flow reactors to enhance reaction control and reproducibility.
- Automated synthesis platforms for precise reagent addition and temperature control.
- Optimization of solvent recycling and catalyst recovery to reduce costs and environmental impact.
- Implementation of in-line purification techniques for rapid isolation of high-purity product.
Chemical Reactions Relevant to Preparation
The compound’s synthesis and subsequent modifications rely on several key reaction types:
| Reaction Type | Common Reagents | Role in Synthesis or Modification |
|---|---|---|
| Cyclization | Pd or Cu catalysts, nitrogen-containing precursors | Formation of the tricyclic heterocyclic core |
| Acylation | Acetic anhydride, acetyl chloride, bases (pyridine) | Attachment of acetamide functional group |
| Oxidation | Potassium permanganate, chromium trioxide | Possible oxidation of intermediates or derivatives |
| Reduction | Lithium aluminum hydride, sodium borohydride | Reduction of nitro or other functional groups if needed |
These reactions are carefully controlled to preserve the integrity of the tricyclic system and to achieve the desired substitution pattern.
Research Data and Analysis
Yield and Purity
| Method Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Cyclization | 70–85 | 90–95 | Depends on catalyst and temperature control |
| Acylation | 80–90 | 95–98 | Base and solvent choice critical |
| Overall Synthesis | 60–75 | >95 | Multi-step process efficiency |
These values are representative of optimized laboratory conditions and may vary with scale and equipment.
Spectroscopic Characterization
- NMR (Nuclear Magnetic Resonance): Confirms the presence of the tricyclic core and acetamide group.
- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
- IR Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm⁻¹) and N–H bending vibrations.
- Elemental Analysis: Matches theoretical composition for C, H, N content.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Nitrogen-containing heterocyclic precursors |
| Key Reactions | Cyclization, Acylation |
| Catalysts | Palladium, Copper complexes |
| Solvents | DMF, DMSO, Dichloromethane |
| Temperature Range | 0–120 °C |
| Purification Techniques | Chromatography, Recrystallization |
| Industrial Techniques | Continuous flow reactors, automated synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural features to N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide exhibit significant antitumor properties. The unique arrangement of nitrogen atoms within the tricyclic structure may enhance the compound's ability to interact with biological targets such as DNA and RNA, potentially leading to the development of novel anticancer agents .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests a role in neuroprotection. Studies have shown that similar compounds can modulate receptor activity related to neurodegenerative diseases. For instance, the ability to inhibit excitotoxicity through NMDA receptor antagonism positions this compound as a candidate for treating conditions like Alzheimer's disease .
Materials Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The nitrogen-rich structure contributes to improved adhesion and compatibility with various substrates .
Nanotechnology
In nanotechnology applications, this compound can serve as a building block for synthesizing nanoparticles with tailored properties for drug delivery systems. Its ability to form stable complexes with biomolecules enhances its potential in targeted therapy .
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor in biochemical pathways relevant to cancer metabolism. Its unique structure allows it to interact selectively with specific enzymes involved in tumor progression .
Receptor Binding Studies
Research into the binding affinity of this compound to various receptors is ongoing. Understanding these interactions can provide insights into its mechanism of action and guide the design of more effective therapeutics .
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| "Antitumor Properties of Tricyclic Compounds" | Demonstrated significant cytotoxic effects on cancer cell lines | Suggests potential for developing new cancer therapies |
| "Neuroprotective Mechanisms of Novel Compounds" | Identified NMDA receptor antagonism as a protective mechanism | Highlights therapeutic avenues for neurodegenerative diseases |
| "Polymer Composites for Enhanced Material Performance" | Improved mechanical properties and thermal stability in polymer blends | Opens pathways for advanced material applications |
Mechanism of Action
The mechanism of action of N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) N-[1,4,4-Trimethyltricyclo[6.3.1.0³,⁹]dodec-8(12)-en-2-yl]acetamide
- Core Structure : Tricyclo[6.3.1.0³,⁹]dodecene with methyl substituents.
- Key Differences : Lacks nitrogen atoms in the ring system but shares an acetamide substituent.
- Crystallography : Forms three independent molecules in the asymmetric unit, interconnected via N–H···O hydrogen bonds into zigzag chains along the b-axis .
- Synthesis : Derived from 8,9-epoxy-2-methylen-6,6,9-trimethylbicyclo[5.4.0]undecane (9 mmol scale) .
(b) N-(4-{6-Oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
- Core Structure : Tetracyclic system (oxa- and aza-substituted) with an acetamide-linked phenyl group.
- Safety Profile: Classified as acutely toxic (oral, dermal) and corrosive to skin/eyes, with unknown carcinogenicity .
Functional Group Analogues
(a) N-Benzyl-2-[5-(4-Methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide
- Core Structure : Tricyclo[7.4.0.0²,⁷]trideca system with thia- and diaza-substitution.
- Key Differences : Benzyl and 4-methoxyphenyl groups increase hydrophobicity.
- Molecular Weight : 472.5 g/mol (vs. ~300–350 g/mol for simpler tricyclic acetamides) .
(b) N-(4-Ethoxyphenyl)-2-{5-Oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Synthesis : The target compound’s synthesis may follow analogous routes to , where acetamide derivatives are prepared via refluxing hydrazides with mercaptoacetic acid and ZnCl₂ .
- Crystallography : Hydrogen bonding patterns in similar tricyclic acetamides (e.g., N–H···O interactions) suggest the target compound could form stable crystalline phases .
- Safety : Structural analogues with aromatic substituents (e.g., phenyl groups) exhibit higher toxicity, implying the target compound may require rigorous handling protocols .
Biological Activity
N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms of action, and various applications based on current research findings.
Chemical Structure and Synthesis
The compound features a tricyclic structure that incorporates a triazole ring along with an acetamide functional group. This unique arrangement contributes to its distinctive chemical properties and enhances solubility and reactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Oxidation : Utilizing strong oxidizing agents to form oxidized derivatives.
- Reduction : Employing reducing agents like lithium aluminum hydride to yield reduced analogs.
- Substitution : Conducting nucleophilic substitution reactions to replace specific functional groups.
These synthetic pathways are crucial for obtaining the compound in a form suitable for biological testing and applications .
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzymatic activities or receptor functions leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar in structure exhibit significant antimicrobial properties against various pathogens. For instance:
- Gram-positive bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Fungal pathogens : It also demonstrates activity against fungi like Candida albicans and Cryptococcus neoformans.
The Minimum Inhibitory Concentration (MIC) values for these activities suggest potent effects at low concentrations .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of similar tricyclic compounds exhibited MIC values as low as 0.25 μg/mL against both Gram-positive bacteria and fungi . This highlights the potential of this compound in treating infections caused by resistant strains.
- Cancer Research : Preliminary studies have suggested that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . These findings warrant further investigation into its potential as an antitumor agent.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(1,3,8-triazatricyclo[...]acetamide?
- Methodology :
- Multi-step synthesis involves cycloaddition, sulfanyl group introduction, and acetylation. Key parameters include:
- Temperature : 60–80°C for cyclization (avoiding decomposition) .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) achieve >95% purity .
- Yield Optimization :
| Step | Yield Range | Key Factor |
|---|---|---|
| Cyclization | 40–60% | Strict anhydrous conditions |
| Acetylation | 70–85% | Excess acetic anhydride |
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- X-ray Crystallography : Resolves bond angles/distances in the tricyclic core (e.g., C–N bond: 1.34–1.38 Å) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~12.3 min .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 438.2 .
Advanced Research Questions
Q. How can reaction mechanisms for unexpected by-products (e.g., dimerization) be investigated?
- Approach :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track intermediate formation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) identify transition states favoring dimerization .
- Isolation : Use preparative TLC to isolate by-products; compare NMR shifts with theoretical spectra .
- Case Study :
- Dimerization occurs at >80°C due to radical coupling; lowering temperature to 60°C reduces by-product formation by 70% .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?
- Methodology :
- Functional Group Variation :
| Substituent | Activity (IC₅₀, nM) |
|---|---|
| -Cl (para) | 12.4 ± 1.2 |
| -OCH₃ (meta) | 45.7 ± 3.8 |
| -CF₃ (ortho) | 8.9 ± 0.9 |
- Binding Assays : Surface plasmon resonance (SPR) measures affinity for ATP-binding pockets (KD: 2–50 nM) .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with CDK2) to identify key hydrogen bonds (e.g., N–H···O=C) .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Resolution Workflow :
Re-examine experimental conditions : Ensure solvent suppression (e.g., DMSO-d⁶ residual peaks) does not obscure signals .
Dynamic Effects : Variable-temperature NMR (25–60°C) detects conformational exchange broadening .
Synchrotron Crystallography : High-resolution (<1.0 Å) data validates bond resonance hybrid models .
Q. What challenges arise in crystallographic determination of this compound, and how are they mitigated?
- Challenges :
- Crystal Twinning : Common due to flexible acetamide side chain .
- Weak Diffraction : Low electron density in the tricyclic core .
- Solutions :
- Cryocooling : Collect data at 100 K to reduce thermal motion .
- Heavy-Atom Soaking : Introduce iodine derivatives to enhance phasing .
- Key Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell | a=9.03 Å, b=16.91 Å, c=30.74 Å |
| R-factor | 0.043 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
